Egfr-IN-108

Description

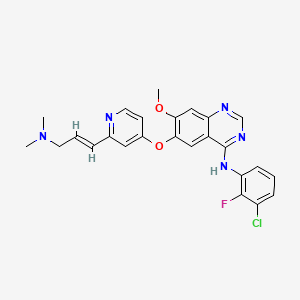

Structure

3D Structure

Properties

Molecular Formula |

C25H23ClFN5O2 |

|---|---|

Molecular Weight |

479.9 g/mol |

IUPAC Name |

N-(3-chloro-2-fluorophenyl)-6-[[2-[(E)-3-(dimethylamino)prop-1-enyl]-4-pyridinyl]oxy]-7-methoxyquinazolin-4-amine |

InChI |

InChI=1S/C25H23ClFN5O2/c1-32(2)11-5-6-16-12-17(9-10-28-16)34-23-13-18-21(14-22(23)33-3)29-15-30-25(18)31-20-8-4-7-19(26)24(20)27/h4-10,12-15H,11H2,1-3H3,(H,29,30,31)/b6-5+ |

InChI Key |

XALBFMNZSNKUKP-AATRIKPKSA-N |

Isomeric SMILES |

CN(C)C/C=C/C1=NC=CC(=C1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |

Canonical SMILES |

CN(C)CC=CC1=NC=CC(=C1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of EGFR Tyrosine Kinase Inhibitors

This guide provides an in-depth overview of the mechanism of action of small-molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While this document addresses the general mechanism of this class of inhibitors, it is structured to be a valuable resource for researchers, scientists, and drug development professionals working with specific agents that target EGFR.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1, is a transmembrane receptor tyrosine kinase that belongs to the ErbB family of receptors. This family also includes HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4. EGFR plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2]

Activation of the Pathway:

The signaling cascade is initiated by the binding of specific ligands to the extracellular domain of EGFR.[1] These ligands include Epidermal Growth Factor (EGF), Transforming Growth Factor-alpha (TGF-α), and others.[1] Ligand binding induces a conformational change in the receptor, leading to the formation of homodimers (EGFR/EGFR) or heterodimers with other ErbB family members.[2][3]

This dimerization activates the intracellular tyrosine kinase domain, resulting in autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[2] These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules, which in turn activate several downstream signaling pathways.[2][3]

Key Downstream Signaling Pathways:

-

RAS-RAF-MEK-ERK Pathway: This pathway is a major driver of cell proliferation.

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and proliferation.[3]

-

JAK/STAT Pathway: This pathway is involved in cell survival and inflammation.[2][3]

The activation of these pathways ultimately leads to the transcription of genes involved in cell growth, proliferation, and survival.[3] Dysregulation of the EGFR signaling pathway, often through overexpression of EGFR or mutations in the kinase domain, is a hallmark of many cancers, making it a key target for anti-cancer therapies.[4]

Mechanism of Action of EGFR Tyrosine Kinase Inhibitors

Small-molecule EGFR TKIs are a class of anti-cancer agents that target the intracellular tyrosine kinase domain of the receptor.[4] Unlike monoclonal antibodies that target the extracellular domain, TKIs are small molecules that can diffuse across the cell membrane and bind to the ATP-binding pocket of the EGFR kinase domain.

By occupying this pocket, EGFR TKIs prevent the binding of ATP, which is essential for the autophosphorylation of the receptor. This inhibition of phosphorylation blocks the activation of the downstream signaling pathways, ultimately leading to a decrease in tumor cell proliferation and survival.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data for an EGFR inhibitor. This data is essential for comparing the potency and selectivity of different compounds.

| Parameter | Description | Value |

| IC50 (EGFR) | The concentration of the inhibitor required to inhibit 50% of the EGFR kinase activity in a biochemical assay. | |

| IC50 (Cell Line) | The concentration of the inhibitor required to inhibit 50% of the proliferation of a specific cancer cell line (e.g., A431, NCI-H1975). | |

| Kd | The equilibrium dissociation constant, representing the affinity of the inhibitor for the EGFR kinase domain. | |

| Ki | The inhibition constant, indicating the potency of the inhibitor. |

Experimental Protocols

The characterization of an EGFR inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action.

a) Kinase Inhibition Assay (In Vitro)

-

Objective: To determine the IC50 value of the inhibitor against the EGFR kinase.

-

Methodology:

-

Recombinant human EGFR kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The inhibitor is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

b) Cellular Proliferation Assay

-

Objective: To determine the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on EGFR signaling.

-

Methodology:

-

Cancer cells (e.g., A431, which overexpresses EGFR) are seeded in multi-well plates.

-

The cells are treated with the inhibitor at various concentrations for a specified period (e.g., 72 hours).

-

Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

-

The IC50 value is determined by plotting cell viability against the inhibitor concentration.

-

c) Western Blot Analysis

-

Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling in cells.

-

Methodology:

-

EGFR-dependent cancer cells are treated with the inhibitor.

-

Cell lysates are prepared and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with specific antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

-

The levels of these proteins are visualized and quantified to assess the inhibition of the signaling pathway.

-

This technical guide provides a foundational understanding of the mechanism of action of EGFR tyrosine kinase inhibitors. The provided diagrams and experimental outlines serve as a practical resource for researchers in the field of oncology drug discovery and development.

References

- 1. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

Introduction to Covalent EGFR Inhibition

An In-Depth Technical Guide on the Core Principles and Evaluation of Covalent EGFR Inhibitors, Featuring Egfr-IN-108

This technical guide provides a comprehensive overview of the principles, evaluation, and therapeutic context of covalent Epidermal Growth Factor Receptor (EGFR) inhibitors for researchers, scientists, and drug development professionals. While specific data on the novel covalent inhibitor this compound is limited in publicly available literature, it serves as a key example of a selective and potent agent in this class. The methodologies and data presented herein are based on established practices for characterizing such inhibitors.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4]

First-generation EGFR inhibitors, such as gefitinib and erlotinib, are reversible, ATP-competitive agents that showed initial clinical success. However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[3][5] This challenge spurred the development of second and third-generation covalent irreversible inhibitors. These inhibitors form a stable covalent bond with a non-catalytic cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to prolonged and potent inhibition.[6][7]

This compound (also known as Compound 12) is identified as a selective and potent covalent EGFR inhibitor with a pIC50 of 9.4.[8] While detailed characterization is not widely published, its high potency underscores the potential of novel chemical scaffolds in this therapeutic class. This guide will outline the comprehensive framework used to characterize such a compound.

Mechanism of Covalent Inhibition

Covalent EGFR inhibitors operate via a two-step mechanism that is crucial to their efficacy and potency. This process involves initial reversible binding followed by an irreversible chemical reaction.

-

Reversible Binding (Formation of E•I complex) : The inhibitor first binds non-covalently to the ATP pocket of the EGFR kinase domain. The affinity of this initial binding is defined by the inhibition constant (Ki) and is a critical determinant of the inhibitor's overall potency.[9][10][11]

-

Irreversible Bond Formation (Formation of E-I complex) : Once reversibly bound, an electrophilic "warhead" on the inhibitor (commonly an acrylamide moiety) is positioned to react with the nucleophilic thiol group of the Cys797 residue.[6] This results in the formation of a stable, irreversible covalent bond. The rate of this reaction is defined by the inactivation rate constant (kinact).

The overall efficiency of a covalent inhibitor is best described by the ratio kinact/Ki, which reflects both high-affinity reversible binding and efficient covalent bond formation.[9]

Preclinical Characterization Workflow

The evaluation of a novel covalent inhibitor like this compound follows a structured, multi-stage workflow. This process begins with biochemical validation and progresses through cellular assays to in vivo efficacy models, ensuring a comprehensive assessment of potency, selectivity, and therapeutic potential.

Quantitative Data Summary

The following tables summarize the types of quantitative data essential for characterizing a novel covalent EGFR inhibitor. The values are representative examples based on published data for other potent inhibitors.[9][12]

Table 1: Biochemical Potency Against EGFR Variants

| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ / Kᵢ (M⁻¹s⁻¹) |

| This compound | EGFR (WT) | (Not Specified) | pIC₅₀: 9.4 | - | - | - |

| Representative Inhibitor | EGFR (WT) | Kinase Assay | 1.5 | 0.12 | 0.0020 | 1.7 x 10⁷ |

| Representative Inhibitor | EGFR (L858R) | Kinase Assay | 0.8 | 0.09 | 0.0015 | 1.7 x 10⁷ |

| Representative Inhibitor | EGFR (L858R/T790M) | Kinase Assay | 12.0 | 1.1 | 0.0018 | 1.6 x 10⁶ |

Note: pIC₅₀ of 9.4 corresponds to an IC₅₀ of approximately 0.04 nM, though assay conditions are not specified.[8]

Table 2: Cellular Activity in NSCLC Cell Lines

| Compound | Cell Line | EGFR Status | Assay Type | EC₅₀ / GI₅₀ (nM) |

| Representative Inhibitor | A431 | WT (overexpressed) | p-EGFR Inhibition | 260 |

| Representative Inhibitor | H1975 | L858R/T790M | p-EGFR Inhibition | 441 |

| Representative Inhibitor | HCC827 | delE746-A750 | Cell Proliferation | 64 |

Table 3: Hypothetical In Vivo Efficacy in a Xenograft Model

| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 0 | +2.5 |

| This compound (10 mg/kg) | Oral, Daily | 85 | -1.5 |

| Standard of Care | Oral, Daily | 92 | -4.0 |

Detailed Experimental Protocols

Detailed and standardized protocols are critical for the reliable characterization of inhibitor candidates.

Biochemical EGFR Kinase Inhibition Assay (HTRF Method)

This assay quantifies the ability of an inhibitor to block EGFR's enzymatic activity in a purified system.

-

Reagent Preparation : Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[13] Prepare serial dilutions of this compound in DMSO.

-

Enzyme Incubation : In a 384-well plate, pre-incubate recombinant human EGFR enzyme (e.g., 5 nM of EGFR-WT or EGFR-L858R/T790M) with the serially diluted inhibitor (or DMSO vehicle) for 30 minutes at 27°C.[13]

-

Kinase Reaction : Initiate the reaction by adding a mixture of ATP and a substrate peptide (e.g., a biotinylated poly-GT peptide). The ATP concentration should be set near the Km value for each EGFR variant.[14] Incubate for 60 minutes at room temperature.

-

Detection : Stop the reaction and add detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

-

Data Acquisition : After a 60-minute incubation, read the plate on an HTRF-compatible reader. Calculate the ratio of emission at 665 nm to 620 nm.

-

Analysis : Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular EGFR Autophosphorylation Assay

This cell-based assay measures the inhibitor's ability to block EGFR phosphorylation in a cellular context.

-

Cell Culture : Plate A431 cells (EGFR wild-type) or H1975 cells (EGFR L858R/T790M) in 12-well plates and grow to ~90% confluency.[13]

-

Serum Starvation : Replace the growth medium with low-serum media (0.1% FBS) and incubate for 16-18 hours to reduce basal EGFR activity.[13]

-

Inhibitor Treatment : Treat the cells with serially diluted this compound (or DMSO vehicle) for 1 hour.

-

EGFR Stimulation : Stimulate the cells with 50 ng/mL of human EGF for 15 minutes at 37°C to induce EGFR autophosphorylation.[13]

-

Cell Lysis : Immediately wash the cells with cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors.

-

Analysis : Quantify the level of phosphorylated EGFR (e.g., at Tyr1173) and total EGFR using an ELISA-based method or Western blotting. Plot the percentage of p-EGFR inhibition against inhibitor concentration to determine the EC₅₀.

Cell Viability Assay (CellTiter-Glo® Method)

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.

-

Cell Plating : Seed NSCLC cells (e.g., HCC827) in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.[15]

-

Compound Treatment : Treat the cells with a range of concentrations of this compound and incubate for 72 hours.[13]

-

Reagent Addition : Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[8][16]

-

Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][17]

-

Data Acquisition : Measure luminescence using a plate-reading luminometer.

-

Analysis : Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Western Blotting for p-EGFR

This method provides a qualitative and semi-quantitative assessment of EGFR phosphorylation.

-

Sample Preparation : Prepare cell lysates as described in the autophosphorylation assay (Section 5.2). Quantify protein concentration using a BCA assay.

-

SDS-PAGE : Separate 25 µg of protein from each sample on a 4–15% gradient SDS-polyacrylamide gel.[18]

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[18]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173) or total EGFR.[19][20]

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[18] Use an antibody against a housekeeping protein (e.g., β-Actin) as a loading control.

In Vivo Tumor Xenograft Study

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

-

Model Establishment : Subcutaneously inject human NSCLC cells (e.g., 2 x 10⁶ FaDu cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[21][22] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Group Randomization : Randomize the mice into treatment groups (e.g., vehicle control, this compound, standard-of-care).[23]

-

Drug Administration : Administer the treatment as determined by prior pharmacokinetic studies (e.g., daily oral gavage).[24]

-

Tumor and Health Monitoring : Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (V = L × W²/2).[22] Monitor the body weight and overall health of the mice as indicators of toxicity.

-

Study Endpoint : Continue treatment for a defined period (e.g., 15-21 days) or until tumors in the control group reach a predetermined maximum size.[21] Euthanize the mice and excise the tumors for further analysis (e.g., histology or biomarker analysis).

-

Analysis : Compare the tumor volumes and growth rates between the treated and control groups to determine the percentage of tumor growth inhibition.

EGFR Signaling Pathways

Upon ligand binding and dimerization, EGFR undergoes autophosphorylation on several C-terminal tyrosine residues.[25] These phosphorylated sites serve as docking stations for various adaptor proteins, which in turn activate multiple downstream signaling cascades that drive oncogenic phenotypes.[5][26]

RAS-RAF-MEK-ERK (MAPK) Pathway

This is a primary pathway regulating cell proliferation, differentiation, and survival.

-

Activation : The adaptor protein Grb2 binds to phosphorylated EGFR and recruits the guanine nucleotide exchange factor SOS. SOS activates RAS by promoting the exchange of GDP for GTP.

-

Cascade : Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK1/2.

-

Outcome : Activated ERK translocates to the nucleus to phosphorylate transcription factors (e.g., c-Myc, c-Fos), leading to the expression of genes that drive cell cycle progression and proliferation.[26][27]

PI3K-AKT-mTOR Pathway

This pathway is central to cell growth, survival, and metabolism.

-

Activation : Phosphorylated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K).

-

Second Messenger : PI3K phosphorylates PIP2 to generate the second messenger PIP3.

-

Cascade : PIP3 recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a range of downstream targets, including mTOR (mammalian Target of Rapamycin).

-

Outcome : The activation of mTOR and other AKT targets promotes protein synthesis, cell growth, and inhibits apoptosis by phosphorylating pro-apoptotic proteins like BAD.[27]

Other Key Pathways: PLCγ and JAK/STAT

EGFR activation also triggers other important signaling cascades.

-

PLCγ Pathway : Activated EGFR recruits and phosphorylates Phospholipase C gamma (PLCγ). PLCγ cleaves PIP2 into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), influencing cell growth and migration.[26]

-

JAK/STAT Pathway : EGFR can activate Janus Kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to promote the expression of genes involved in cell survival and proliferation.[26]

Conclusion

Covalent inhibitors represent a powerful strategy for achieving potent and durable inhibition of EGFR, particularly in the context of acquired resistance to reversible inhibitors. The characterization of a novel agent like this compound requires a rigorous, multi-faceted approach encompassing biochemical kinetics, cell-based functional assays, and in vivo efficacy models. By systematically evaluating its potency, selectivity, and therapeutic window, the full potential of such a compound can be elucidated. The methodologies and frameworks presented in this guide provide a robust foundation for the continued development of next-generation covalent EGFR inhibitors aimed at overcoming the challenges of cancer therapy.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 9. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance | Semantic Scholar [semanticscholar.org]

- 12. First cell-active covalent EGFR inhibitor described | BioWorld [bioworld.com]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. promega.com [promega.com]

- 16. ch.promega.com [ch.promega.com]

- 17. scribd.com [scribd.com]

- 18. Phospho-EGFR and Phospho-Erk1/2 Western Blotting [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]

- 22. Mouse xenograft tumor model [bio-protocol.org]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 26. ClinPGx [clinpgx.org]

- 27. researchgate.net [researchgate.net]

In-depth Technical Guide: Discovery and Synthesis of Egfr-IN-108

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy, particularly in non-small cell lung cancer (NSCLC).[1][2] Its overexpression or mutation can lead to uncontrolled cell proliferation and tumor growth.[2][3] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been a cornerstone of treatment for patients with EGFR-mutant cancers.[1][2][4] This document provides a detailed account of a novel bifunctional small-molecule degrader, herein referred to as Egfr-IN-108, designed to overcome resistance mechanisms to traditional EGFR inhibitors.

This compound is a proteolysis-targeting chimera (PROTAC) that leverages the ubiquitin-proteasome system to induce the degradation of the EGFR protein. This approach offers a distinct advantage over simple inhibition, as it can eliminate the entire protein, thereby preventing both its catalytic and scaffolding functions and potentially mitigating resistance. This guide will detail the discovery, synthesis, and biological evaluation of this compound, presenting key data in a structured format and providing detailed experimental protocols.

Discovery and Design Rationale

The development of this compound was predicated on the established clinical success and known limitations of the first-generation EGFR TKI, gefitinib.[1][5] Gefitinib binds with high affinity to the EGFR kinase domain, particularly in mutant forms of the receptor, and prevents ATP binding, thereby inhibiting downstream signaling.[1] However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, can reduce the efficacy of first-generation TKIs.[1]

This compound was designed as a bifunctional molecule, tethering the EGFR-binding moiety of gefitinib to a ligand for an E3 ubiquitin ligase. This heterobifunctional architecture is intended to bring the E3 ligase into close proximity with the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the gefitinib analogue and the E3 ligase ligand, followed by their conjugation via a chemical linker.

Experimental Protocol: Synthesis of a Key Intermediate

A representative synthetic step for a gefitinib-based component is provided below.

Synthesis of (3-ethynylphenyl)(4-((3-fluoro-4-methoxyphenyl)amino)quinazolin-6-yl)methanone:

-

To a solution of 4-((3-fluoro-4-methoxyphenyl)amino)-6-iodoquinazoline (1.0 eq) in a suitable solvent such as a mixture of dioxane and water is added (3-ethynylphenyl)boronic acid (1.5 eq).

-

A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq), and a base such as potassium carbonate (3.0 eq) are added to the reaction mixture.

-

The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

Biological Evaluation

The biological activity of this compound was assessed through a series of in vitro experiments to determine its binding affinity, degradation efficiency, and anti-proliferative effects in cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained for this compound and related compounds.

| Compound | Target | IC50 (nM) |

| This compound | EGFR L858R/T790M | 1.37 ± 0.03 |

| This compound | EGFR del19/T790M | 1.13 ± 0.01 |

| Gefitinib | Wild-Type EGFR | 31 |

Table 1: In vitro inhibitory activity of this compound against mutant EGFR kinases.[4][5]

| Cell Line | Compound | DC50 (nM) | Dmax (%) |

| HCC-827 (EGFR del19) | This compound | 5.0 | >95 |

| H3255 (EGFR L858R) | This compound | 3.3 | >95 |

Table 2: EGFR protein degradation efficiency of this compound in lung cancer cell lines after a 16-hour treatment.[1]

| Cell Line | Compound | GI50 (nM) |

| BAF3-EGFR L858R/T790M/C797S | This compound | 18 |

| BAF3-EGFR del19/T790M/C797S | This compound | 25 |

Table 3: Anti-proliferative activity of this compound in engineered cancer cell lines.[5]

Experimental Protocols

Western Blotting for EGFR Degradation:

-

Cancer cells (e.g., HCC-827, H3255) are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).

-

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against EGFR and a loading control (e.g., β-actin) overnight at 4 °C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis is performed to quantify the protein levels, and the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are calculated.[1]

Mechanism of Action and Signaling Pathways

This compound functions by hijacking the cell's natural protein disposal machinery to selectively eliminate EGFR. Upon binding to both EGFR and an E3 ligase, a ternary complex is formed, leading to the ubiquitination of EGFR and its subsequent degradation by the 26S proteasome. This degradation abrogates all downstream signaling pathways initiated by EGFR.

The EGFR signaling cascade is a complex network that plays a crucial role in cell proliferation, survival, and differentiation.[6] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6][7] This, in turn, activates several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell growth and survival.[7][8]

Figure 1: Simplified EGFR signaling pathway leading to cell proliferation and survival.

By inducing the degradation of EGFR, this compound effectively shuts down these oncogenic signaling cascades.

Figure 2: Mechanism of action of this compound as a PROTAC degrader.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for overcoming resistance to conventional EGFR inhibitors. Its ability to induce potent and selective degradation of EGFR in cancer cells highlights the potential of targeted protein degradation as a modality in oncology. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of EGFR-driven malignancies. Future research should focus on optimizing the pharmacokinetic properties of the molecule and evaluating its efficacy and safety in in vivo models.

References

- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EGFR Inhibition in Apoptosis Induction: A Technical Guide

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule frequently implicated in the proliferation and survival of cancer cells. Consequently, EGFR has emerged as a key target for therapeutic intervention. While a specific inhibitor designated "Egfr-IN-108" is not documented in the scientific literature, a substantial body of research exists on the role of EGFR Tyrosine Kinase Inhibitors (TKIs) in inducing programmed cell death, or apoptosis. This guide provides a detailed overview of the mechanisms by which EGFR inhibitors trigger apoptosis, the experimental methods used to assess this process, and the key signaling pathways involved.

Core Mechanisms of Apoptosis Induction by EGFR Inhibitors

EGFR TKIs primarily induce apoptosis by blocking the downstream signaling pathways that promote cell survival and proliferation.[1][2][3] This inhibition leads to the activation of both the intrinsic and extrinsic apoptotic pathways.

Key Proteins and Pathways

The induction of apoptosis by EGFR-TKIs involves a complex interplay of various proteins. The following table summarizes the key players in the intrinsic and extrinsic pathways that are modulated by EGFR inhibition.

| Pathway | Protein/Family | Role in Apoptosis | Effect of EGFR-TKI |

| Intrinsic | Bcl-2 family (Bcl-2, Bcl-xL) | Anti-apoptotic | Downregulation |

| Bcl-2 family (Bax, Bak) | Pro-apoptotic | Upregulation/Activation | |

| Cytochrome c | Activates caspases | Release from mitochondria | |

| Caspase-9 | Initiator caspase | Activation | |

| Caspase-3 | Executioner caspase | Activation | |

| PARP | DNA repair | Cleavage and inactivation | |

| Extrinsic | Fas/FasL | Death receptor/ligand | Upregulation of Fas/FasL |

| Caspase-8 | Initiator caspase | Activation | |

| Caspase-3 | Executioner caspase | Activation | |

| Other | STAT3 | Transcription factor | Can mediate pro-apoptotic signals[4] |

| p53 | Tumor suppressor | Can enhance TKI sensitivity[1] |

Experimental Protocols for Assessing Apoptosis

Several key experimental techniques are employed to quantify and characterize the apoptotic effects of EGFR inhibitors.

Annexin V/Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and is used to label early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Methodology:

-

Treat cancer cells with the EGFR inhibitor for a specified time course.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels and cleavage of key apoptotic proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest. Cleavage of proteins like PARP and caspases is a hallmark of apoptosis.

-

Methodology:

-

Treat cells with the EGFR inhibitor and prepare whole-cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, cleaved caspase-9, etc.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in EGFR-TKI-induced apoptosis.

Caption: EGFR-TKI induced apoptosis via the intrinsic pathway.

References

- 1. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

Anti-angiogenic properties of Egfr-IN-108

An In-depth Technical Guide on the Core Anti-Angiogenic Properties of EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1][2][3] The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in regulating cellular processes such as proliferation, survival, and differentiation, and has been identified as a key driver of tumor-induced angiogenesis.[4][5][6] Consequently, inhibiting EGFR signaling has emerged as a promising anti-cancer strategy with significant anti-angiogenic effects. This technical guide provides a comprehensive overview of the anti-angiogenic properties of EGFR inhibitors, detailing the underlying mechanisms, experimental validation, and key signaling pathways. While specific data for a compound designated "Egfr-IN-108" is not available in the public domain, this guide focuses on the well-established principles and data derived from widely studied EGFR inhibitors.

EGFR Signaling and its Role in Angiogenesis

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), initiates a cascade of downstream signaling events.[6][7] This activation leads to the upregulation of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which is a major driver of angiogenesis.[4][7] The EGFR pathway can promote VEGF production through both hypoxia-inducible factor 1-alpha (HIF-1α)-dependent and -independent mechanisms.[7] Furthermore, EGFR signaling in endothelial cells themselves can contribute to their proliferation and survival, directly promoting neovascularization.[8]

The interplay between EGFR and VEGF signaling pathways creates a positive feedback loop that enhances tumor angiogenesis.[7][9] EGFR activation can increase VEGF levels, while VEGF can, in turn, contribute to resistance to EGFR inhibitors.[7] This crosstalk underscores the rationale for targeting EGFR as a strategy to inhibit angiogenesis.

Quantitative Assessment of Anti-Angiogenic Effects of EGFR Inhibitors

The anti-angiogenic efficacy of EGFR inhibitors is quantified using various in vitro and in vivo assays. The following tables summarize representative quantitative data for commonly studied EGFR inhibitors like gefitinib and erlotinib.

| Inhibitor | Assay | Cell Line | Key Findings | Reference |

| Gefitinib | Cell Viability (MTT Assay) | HUVEC | Suppressed MAPF-induced endothelial migration and partially attenuated proliferation. | [8] |

| Erlotinib | In vivo Tumor Growth | H1975 Xenograft | Did not inhibit tumor growth as a monotherapy in a resistant model. | [2] |

| EGFR Silencing | Spontaneous Metastasis Model | Human Tumor Cells (hi/diss variants) | Decreased tumor growth by 20-25% and reduced intratumoral vasculature permeability. | [4] |

HUVEC: Human Umbilical Vein Endothelial Cells; MAPF: Malignant Associated Pleural Fluid

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-angiogenic properties. Below are protocols for key in vitro assays.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of endothelial cells.

Methodology:

-

Cell Seeding: HUVECs are seeded at a density of 2 x 10^4 cells per well in a 96-well plate.[8]

-

Treatment: Cells are incubated with the test compound (e.g., an EGFR inhibitor) at various concentrations for a specified period (e.g., 24 hours).[8]

-

MTT Assay: After incubation, 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours.[8]

-

Lysis and Absorbance Measurement: The cells are lysed with DMSO, and the absorbance is measured at 590 nm.[8] The results are calculated from multiple independent experiments.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology:

-

Matrix Preparation: A basement membrane extract (BME) is thawed on ice and pipetted into the wells of a 96-well plate (50 µl per well). The plate is incubated at 37°C for 30-60 minutes to allow the BME to gel.[10]

-

Cell Seeding: HUVECs are harvested and resuspended in media containing the test compound or vehicle control. The cell suspension (e.g., 1 x 10^4 to 2 x 10^4 cells in 100 µl) is then added to the BME-coated wells.[11][12]

-

Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.[13]

-

Visualization and Quantification: The formation of tubes is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

EGFR Signaling Pathway Leading to Angiogenesis

Caption: EGFR signaling cascade leading to VEGF production and angiogenesis.

Experimental Workflow for Assessing Anti-Angiogenic Properties

Caption: A typical workflow for evaluating the anti-angiogenic potential of an EGFR inhibitor.

Conclusion

The inhibition of EGFR signaling represents a validated and effective strategy for attenuating tumor-induced angiogenesis. By disrupting the production of key pro-angiogenic factors like VEGF and directly impacting endothelial cell function, EGFR inhibitors contribute to the normalization of tumor vasculature and a reduction in tumor growth and metastasis. The experimental protocols and assays detailed in this guide provide a robust framework for the preclinical evaluation of novel EGFR inhibitors. A thorough understanding of the underlying signaling pathways is paramount for the rational design of next-generation anti-angiogenic therapies, potentially including combination strategies that simultaneously target both EGFR and VEGF signaling for synergistic effects.[9]

References

- 1. Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor-resistant human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. EGFR Regulates the Development and Microarchitecture of Intratumoral Angiogenic Vasculature Capable of Sustaining Cancer Cell Intravasation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concurrent Blockade of Endothelial EGFR and VEGF Signaling on Malignant Associated Pleural Fluid Induced Angiogenesis: From Clinic to Bench - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR-TKI Plus Anti-Angiogenic Drugs in EGFR-Mutated Non–Small Cell Lung Cancer: A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. promocell.com [promocell.com]

- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

Preliminary In Vitro Profile of Egfr-IN-108: A Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary in vitro studies conducted on Egfr-IN-108, a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The data presented herein summarizes the initial characterization of this compound, including its inhibitory activity in biochemical and cell-based assays, and its effects on downstream signaling pathways. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation. This whitepaper is intended to serve as a core resource for researchers and drug development professionals interested in the preclinical profile of this compound.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating essential cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2] Consequently, EGFR has emerged as a major therapeutic target in oncology.

First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib, have demonstrated significant clinical efficacy.[3][4] However, their effectiveness is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[5][6] This has spurred the development of next-generation inhibitors designed to overcome these resistance mechanisms.

This compound is a novel small molecule inhibitor designed to potently and selectively target both wild-type and mutant forms of EGFR, including those harboring the T790M resistance mutation. This document details the initial in vitro characterization of this compound, providing foundational data on its biochemical potency, cellular activity, and mechanism of action.

Biochemical Activity

The inhibitory activity of this compound was first assessed in a biochemical assay against the isolated kinase domains of wild-type EGFR and the double mutant (L858R/T790M) EGFR.

Data Presentation: Biochemical Inhibition of EGFR Kinase Activity

| Compound | Target Enzyme | IC50 (nM) |

| This compound | Wild-Type EGFR | 11.64 ± 1.30 |

| L858R/T790M EGFR | 10.51 ± 0.71 | |

| Reference TKI A | Wild-Type EGFR | 8.5 ± 0.9 |

| L858R/T790M EGFR | > 1000 | |

| Reference TKI B | Wild-Type EGFR | 15.2 ± 2.1 |

| L858R/T790M EGFR | 12.8 ± 1.5 |

Data are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols: Biochemical Kinase Assay

A continuous-read kinase assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound.[7]

-

Enzymes and Substrates : Recombinant human EGFR (wild-type) and EGFR (L858R/T790M) were used. A fluorescently labeled peptide substrate was employed for detection.[7]

-

Assay Buffer : The reaction was carried out in a buffer containing 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[7]

-

Procedure :

-

The EGFR enzyme was pre-incubated with serially diluted this compound (or reference compounds) in a 384-well plate for 30 minutes at room temperature.

-

The kinase reaction was initiated by the addition of a solution containing ATP and the peptide substrate.

-

The increase in fluorescence, corresponding to substrate phosphorylation, was monitored kinetically using a plate reader.

-

Initial reaction velocities were calculated from the linear phase of the progress curves.

-

IC50 values were determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cellular Activity

The anti-proliferative and target engagement effects of this compound were evaluated in various human cancer cell lines with different EGFR statuses.

Data Presentation: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | GI50 (nM) for this compound |

| A431 | Epidermoid Carcinoma | Wild-Type (overexpressed) | 48 ± 6 |

| HCC827 | NSCLC | Exon 19 Deletion | 35 ± 4 |

| H1975 | NSCLC | L858R/T790M | 75 ± 9 |

| A549 | NSCLC | Wild-Type | > 5000 |

GI50 represents the concentration required to inhibit cell growth by 50%. Data are the mean ± SD of three independent experiments.

Data Presentation: Inhibition of EGFR Phosphorylation in Cells

| Cell Line | EGFR Status | EC50 (nM) for this compound | | :--- | :--- | :--- | :--- | | A431 | Wild-Type (overexpressed) | 65 ± 8 | | H1975 | L858R/T790M | 92 ± 11 |

EC50 is the half-maximal effective concentration for the inhibition of EGF-stimulated EGFR phosphorylation. Data are the mean ± SD of three independent experiments.

Experimental Protocols

The growth-inhibitory effects of this compound were assessed using a standard cell viability assay.[8]

-

Cell Lines : A431, HCC827, H1975, and A549 cells were obtained from a certified cell bank.

-

Culture Conditions : Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Procedure :

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with a range of concentrations of this compound for 72 hours.

-

Cell viability was determined by measuring the cellular ATP content using a luminescent cell viability assay kit.

-

GI50 values were calculated by non-linear regression analysis of the dose-response curves.

-

An in-cell Western assay was used to quantify the inhibition of EGFR autophosphorylation.

-

Procedure :

-

Cells were seeded in 96-well plates and grown to 80-90% confluency.

-

The cells were serum-starved for 24 hours prior to treatment.

-

Cells were pre-treated with various concentrations of this compound for 2 hours.

-

EGFR phosphorylation was stimulated by the addition of 100 ng/mL of human epidermal growth factor (EGF) for 10 minutes.

-

The cells were then fixed, permeabilized, and incubated with primary antibodies against phospho-EGFR and total EGFR.

-

Fluorescently labeled secondary antibodies were used for detection, and the plates were imaged on an infrared imaging system.

-

The ratio of phospho-EGFR to total EGFR was calculated, and EC50 values were determined from the dose-response curves.

-

Signaling Pathway Analysis

EGFR activation triggers multiple downstream signaling cascades that are crucial for cell growth and survival.[9][10] The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[11]

EGFR Signaling Pathways

Caption: EGFR signaling pathways and the inhibitory action of this compound.

Experimental Workflow: In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

Summary and Future Directions

The preliminary in vitro data demonstrate that this compound is a potent inhibitor of both wild-type and L858R/T790M mutant EGFR in biochemical assays. This activity translates to effective inhibition of cell proliferation in cancer cell lines harboring activating and resistance mutations in EGFR, while sparing cells with wild-type EGFR that is not overexpressed. Furthermore, this compound effectively blocks EGFR autophosphorylation in a cellular context, confirming its on-target activity.

These promising initial results warrant further investigation. Future studies will focus on:

-

A comprehensive kinase selectivity profile to assess off-target activities.

-

In-depth analysis of downstream signaling pathway modulation.

-

Evaluation of this compound in combination with other anti-cancer agents.

-

In vivo efficacy studies in relevant xenograft models.

The data presented in this whitepaper establish this compound as a promising candidate for further preclinical and clinical development as a next-generation EGFR inhibitor for the treatment of EGFR-driven cancers.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. rsc.org [rsc.org]

- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Egfr-IN-108: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology. Its aberrant signaling, driven by mutations or overexpression, is a key driver in the proliferation and survival of various cancer cells. The development of specific EGFR inhibitors has revolutionized treatment paradigms, particularly in non-small cell lung cancer (NSCLC). This technical guide delves into the preclinical data available for Egfr-IN-108, a designation that appears to encompass at least two distinct chemical entities: a covalent inhibitor referred to as "Compound 12" and a chloride salt designated "Compound Ru3S". This document aims to consolidate the publicly available information on their therapeutic targets, mechanism of action, and associated experimental data to aid researchers in their ongoing efforts to combat EGFR-driven malignancies.

This compound (Compound 12): A Covalent Inhibitor

This compound, also referred to as Compound 12 in patent literature, is a selective and covalent inhibitor of the Epidermal Growth Factor Receptor. Covalent inhibitors form a permanent bond with their target protein, which can lead to a more sustained and potent inhibition of its activity.

Therapeutic Target and Mechanism of Action

The primary therapeutic target of this compound (Compound 12) is the EGFR protein. By covalently binding to the receptor, it is designed to suppress the growth of cancer cells that have mutations in the EGFR gene. This mechanism is particularly relevant for overcoming resistance to first and second-generation EGFR inhibitors, a common clinical challenge often driven by secondary mutations like C797S. The covalent nature of the binding aims to maintain inhibitory activity even in the presence of such mutations.

Quantitative Data

The inhibitory activity of this compound (Compound 12) has been quantified by its pIC50 value, which is a logarithmic measure of the concentration of an inhibitor required for 50% inhibition.

| Compound | Parameter | Value |

| This compound (Compound 12) | pIC50 | 9.4 |

Table 1: Inhibitory potency of this compound (Compound 12).

Experimental Protocols

The following provides a generalized experimental protocol for determining the inhibitory activity of a compound like this compound (Compound 12) based on standard practices in the field. The specific details for Compound 12 would be found within the associated patent documentation.

Kinase Inhibition Assay (General Protocol):

-

Objective: To determine the in vitro inhibitory activity of a test compound against EGFR.

-

Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), the test compound (this compound), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method.

-

Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 or pIC50 value by fitting the data to a dose-response curve.

-

This compound Chloride (Compound Ru3S)

This compound chloride, also known as Compound Ru3S, is another potent inhibitor of human EGFR. Information on this compound appears to originate from chemical suppliers, and a primary research publication detailing its synthesis and characterization has not been identified in the public domain.

Therapeutic Target and Biological Activities

Similar to Compound 12, the primary target of this compound chloride is EGFR. The available data suggests that this compound exhibits a range of anti-cancer properties:

-

Anti-proliferative Activity: It has been shown to inhibit the growth of various cancer cell lines.

-

Apoptosis Induction: The compound is reported to induce programmed cell death in cancer cells.

-

Anti-angiogenic Effects: It may also inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Quantitative Data

The inhibitory concentration (IC50) values for this compound chloride against human EGFR and a panel of cancer cell lines are summarized below.

| Target/Cell Line | IC50 (nM) |

| hEGFR | 5.8 |

| HepG2 | 23,760 |

| Caco-2 | 2,470 |

| HT-29 | 6,240 |

| MCF-7 | 5,350 |

| A549 | 29,900 |

| HEK293T | 33,150 |

Table 2: In vitro inhibitory and cytotoxic activity of this compound chloride (Compound Ru3S).

Experimental Protocols

Without access to the primary research article, detailed experimental protocols for this compound chloride cannot be provided. However, standard methodologies for the cited biological activities are outlined below.

Cell Proliferation Assay (General Protocol, e.g., MTT Assay):

-

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

-

Materials: Cancer cell lines, cell culture medium, the test compound, and a viability detection reagent (e.g., MTT).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound.

-

Incubate for a specified period (e.g., 48 hours).

-

Add the MTT reagent and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Apoptosis Assay (General Protocol, e.g., Annexin V Staining):

-

Objective: To determine if a compound induces apoptosis.

-

Materials: Cancer cells, the test compound, Annexin V-FITC, and Propidium Iodide (PI).

-

Procedure:

-

Treat cells with the test compound for a defined period.

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion and Future Directions

The available data on this compound, encompassing both "Compound 12" and "Compound Ru3S", highlights their potential as potent EGFR inhibitors. "Compound 12" is presented as a covalent inhibitor with a high pIC50, suggesting strong target engagement. "Compound Ru3S" demonstrates broad anti-proliferative activity across several cancer cell lines and is implicated in inducing apoptosis and inhibiting angiogenesis.

For drug development professionals, the covalent mechanism of "Compound 12" is of particular interest for its potential to overcome acquired resistance. However, a thorough evaluation of its selectivity profile and in vivo efficacy is warranted. The multifaceted biological activities of "Compound Ru3S" are promising, but the lack of a primary scientific publication necessitates caution in interpreting the supplier-provided data. Further independent verification of its activities and a comprehensive investigation into its mechanism of action are crucial next steps.

Researchers are encouraged to consult the primary patent literature for "Compound 12" to obtain more specific details on its synthesis and biological evaluation. For "Compound Ru3S", direct engagement with the supplier for technical data and any available citations is recommended. The continued exploration of novel EGFR inhibitors like those designated this compound is vital for expanding the therapeutic arsenal against EGFR-driven cancers.

Methodological & Application

Application Notes and Protocols for Egfr-IN-108

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Egfr-IN-108, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). These guidelines are intended for researchers, scientists, and drug development professionals investigating EGFR signaling and developing novel anti-cancer therapeutics.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[2][3] this compound is a small molecule inhibitor designed to target the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its downstream signaling cascades.

Mechanism of Action

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[4][5] These pathways are central to promoting cell growth, proliferation, and survival. This compound competitively binds to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of these oncogenic signaling cascades.

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a cell viability assay after 72 hours of treatment.

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) of this compound |

| A431 | Skin Squamous Carcinoma | Wild-Type (Amplified) | 15 |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 50 |

| HCC827 | Non-Small Cell Lung Cancer | delE746-A750 Mutant | 25 |

| SW620 | Colorectal Adenocarcinoma | Wild-Type (Low Expression) | >1000 |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes a method to determine the effect of this compound on the viability of adherent cancer cell lines using a colorimetric MTS assay.

Materials:

-

Cancer cell lines (e.g., A431, NCI-H1975, HCC827)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear-bottom tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blotting for Phospho-EGFR

This protocol is designed to assess the inhibitory effect of this compound on EGFR phosphorylation.

Materials:

-

Cancer cell lines cultured in 6-well plates

-

This compound

-

Recombinant human EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture cells in 6-well plates until they reach 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with 100 ng/mL of EGF for 15 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with 100-200 µL of lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Experimental Workflow Diagram

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of EGFR Inhibitors in Mouse Xenograft Models

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and migration.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[3][4] Consequently, EGFR has become a prime target for anti-cancer therapies, leading to the development of small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[4][5]

These application notes provide a comprehensive overview of the in vivo evaluation of EGFR inhibitors using mouse xenograft models. The protocols and data presented herein are a synthesis of established methodologies and serve as a guide for researchers and drug development professionals. Due to the absence of publicly available in vivo data for a specific compound designated "Egfr-IN-108," the following sections will provide a generalized framework and utilize representative data from studies on other well-characterized EGFR inhibitors.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α). This binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites act as docking stations for various signaling proteins, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell survival and proliferation.[6][7][8]

Experimental Protocols

Cell Lines and Culture

A variety of human cancer cell lines with known EGFR mutation status are utilized for establishing xenograft models. The choice of cell line is critical and should align with the specific research question. For instance, cell lines harboring activating EGFR mutations (e.g., exon 19 deletions or L858R mutation) are often sensitive to first-generation TKIs, while those with the T790M resistance mutation are typically used to evaluate third-generation inhibitors.[5][9][10]

Table 1: Commonly Used Cell Lines in EGFR Xenograft Studies

| Cell Line | Cancer Type | EGFR Status |

| A431 | Squamous Cell Carcinoma | Overexpression |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 deletion |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 deletion |

Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Animal Models

Immunocompromised mice, such as athymic nude mice or SCID mice, are standard for establishing xenograft tumors from human cell lines. All animal procedures must be conducted in accordance with institutional guidelines and regulations.

Xenograft Tumor Implantation

-

Harvest cultured cancer cells during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Drug Formulation and Administration

The formulation of the EGFR inhibitor will depend on its physicochemical properties. Oral gavage is a common route of administration for small-molecule TKIs.

-

Prepare the drug formulation at the desired concentration in a suitable vehicle (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water).

-

Administer the drug or vehicle control to the mice at the specified dosage and schedule (e.g., once daily).

In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of an EGFR inhibitor in a mouse xenograft model.

Endpoint Analysis

-

Immunohistochemistry (IHC): To assess the levels of phosphorylated EGFR and downstream signaling proteins.

-

Western Blotting: For quantitative analysis of protein expression.

-

Pharmacokinetic (PK) Analysis: To determine the drug concentration in plasma and tumor tissue.[11][12]

Representative Data

The following tables present hypothetical data based on typical results observed in xenograft studies of EGFR inhibitors.

Table 2: Tumor Growth Inhibition in an EGFR-Mutant Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 250 | - |

| EGFR Inhibitor A | 25 | 750 ± 150 | 50 |

| EGFR Inhibitor A | 50 | 300 ± 100 | 80 |

| EGFR Inhibitor B | 50 | 450 ± 120 | 70 |

Table 3: Pharmacokinetic Parameters of an EGFR Inhibitor in Mice

| Parameter | Value |

| Cmax (ng/mL) | 1200 |

| Tmax (h) | 2 |

| AUC (ng·h/mL) | 8500 |

| Half-life (h) | 6 |

Conclusion

Mouse xenograft models are indispensable tools for the preclinical evaluation of EGFR inhibitors. A well-designed in vivo study can provide crucial data on the efficacy, pharmacokinetics, and pharmacodynamics of a novel compound, thereby guiding its further clinical development. The protocols and representative data presented here offer a foundational framework for researchers entering this field.

References

- 1. Efficacy of an EGFR-Specific Peptide against EGFR-Dependent Cancer Cell Lines and Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayo.edu [mayo.edu]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodistribution and Pharmacokinetics of EGFR-Targeted Thiolated Gelatin Nanoparticles Following Systemic Administration in Pancreatic Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncologynews.com.au [oncologynews.com.au]

Application Notes and Protocols for Western Blot Analysis of p-EGFR after Egfr-IN-108 Treatment

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction